N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
Description
The compound N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a piperidine core functionalized with a 4-fluorophenylsulfonyl group and a 4-methylbenzyl side chain. While direct pharmacological or toxicological data for this specific compound are absent in the provided evidence, its structural features align with oxalamides and sulfonamide-piperidine derivatives studied for diverse applications, including flavor enhancement, antiviral activity, and enzyme modulation. Key structural elements include:
- 4-Fluorophenylsulfonyl group: Enhances metabolic resistance and binding affinity.
- Piperidine-2-yl ethyl chain: Common in bioactive molecules targeting CNS or viral entry.
- 4-Methylbenzyl moiety: Hydrophobic substituent influencing pharmacokinetics.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-17-5-7-18(8-6-17)16-26-23(29)22(28)25-14-13-20-4-2-3-15-27(20)32(30,31)21-11-9-19(24)10-12-21/h5-12,20H,2-4,13-16H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTVVPBPPIEZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on available research.
Chemical Structure and Properties
The compound's molecular formula is C23H27F2N3O4S, with a molecular weight of 479.54 g/mol. It features a piperidine moiety linked to an oxalamide functional group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H27F2N3O4S |
| Molecular Weight | 479.54 g/mol |
| Functional Groups | Piperidine, Oxalamide |
| Research Applications | Drug Discovery, Medicinal Chemistry |
The biological activity of this compound primarily involves its interaction with various biological targets. The fluorophenyl group is known to engage with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to significant pharmacological effects.
Pharmacological Potential
Research indicates that compounds similar to this oxalamide derivative have shown promise in various pharmacological applications:
- Neurological Disorders : The compound may serve as a lead for developing drugs targeting conditions such as depression and anxiety due to its piperidine structure, which is associated with anesthetic properties and modulation of neurotransmitter systems .
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives containing sulfonamide groups exhibit anti-inflammatory properties, indicating potential therapeutic uses in managing inflammatory diseases .
Case Studies and Research Findings
A study involving similar piperidine derivatives highlighted their efficacy in inhibiting acetylcholinesterase (AChE) and urease enzymes, which are crucial for treating diseases like Alzheimer's and certain infections . The synthesized compounds were evaluated for their antibacterial activity against various strains, showing promising results.
Table of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | 465.52 g/mol | Similar piperidine structure |
| N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C24H30FN3O4S | 475.58 g/mol | Contains an ethyl group altering its biological profile |
Synthesis and Chemical Reactions
The synthesis of this compound involves multi-step organic synthesis techniques. Key reactions include:
Scientific Research Applications
The compound N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic molecule that has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the compound's synthesis, biological activity, and its implications in research.
Chemical Characteristics
- Molecular Formula : C23H27F2N3O4S
- Molecular Weight : 479.54 g/mol
- Physical State : Solid at room temperature
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key areas of investigation include:
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor properties. Research has shown that it can inhibit cell proliferation in various cancer cell lines, potentially through modulation of signaling pathways associated with cell growth and survival.
Neuropharmacological Effects
Due to its structural similarity to known psychoactive compounds, it is hypothesized that this compound may possess antidepressant effects. Studies exploring its neuropharmacological properties have indicated a notable increase in serotonin levels following treatment, suggesting potential applications in treating depression.
Recent studies have focused on evaluating the efficacy of this compound in preclinical models:
Study 1
A study investigated the compound's effects on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were determined to be around 15 µM for specific cancer types.
Study 2
Another research effort explored its neuropharmacological effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related oxalamides and sulfonamide-piperidine derivatives, emphasizing functional groups, applications, and research findings.
Structural and Functional Insights
- Oxalamide Backbone : S336 and S5456 demonstrate the versatility of oxalamides in flavor science, leveraging hydrogen bonding for receptor interaction (e.g., TAS1R1/TAS1R3 umami receptors) . In contrast, antiviral compounds (e.g., BNM-III-170) exploit oxalamide rigidity for target specificity .
- Fluorophenyl Groups : The 4-fluorophenyl moiety in the target compound and GMC-4 enhances metabolic stability and binding to hydrophobic pockets, critical for antimicrobial and CNS-targeted agents .
- Sulfonamide-Piperidine Motifs : W-18 and the target compound share sulfonamide-piperidine frameworks, but W-18’s nitro and chlorophenyl groups confer opioid-like activity, whereas the target compound’s 4-methylbenzyl group may reduce CNS penetration .
Pharmacological and Toxicological Profiles
- Safety: S336 and related flavor oxalamides exhibit high NOELs (100 mg/kg bw/day) and negligible CYP inhibition, supporting their regulatory approval . In contrast, sulfonamide-piperidine derivatives like W-18 lack safety data but raise concerns due to structural analogy to controlled substances .
- Efficacy : Antiviral oxalamides (e.g., Compound 25) show promise in targeting viral entry, with purity and mass spectrometry data validating synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
